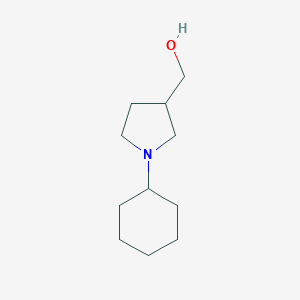

(1-Cyclohexylpyrrolidin-3-yl)methanol

Description

The Pyrrolidine (B122466) Scaffold: A Privileged Motif in Organic and Medicinal Chemistry

The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, is widely recognized as a "privileged scaffold" in drug discovery and organic synthesis. researchgate.netnih.govfrontiersin.org This esteemed status is attributed to a combination of unique structural and physicochemical properties that make it an ideal framework for the construction of biologically active molecules. mdpi.comnih.gov

One of the most significant features of the pyrrolidine scaffold is its three-dimensional nature, a consequence of the sp³-hybridized carbon atoms within the ring. researchgate.netnih.gov This non-planar structure allows for a greater exploration of chemical space compared to flat, aromatic systems, which is a crucial aspect in the design of molecules that can effectively interact with the complex, three-dimensional binding sites of biological targets like enzymes and receptors. researchgate.netnih.gov The inherent chirality of substituted pyrrolidines further contributes to their value, as stereochemistry plays a pivotal role in determining the biological activity and selectivity of drug candidates. researchgate.netnih.gov

The pyrrolidine nucleus is a common feature in a wide range of natural products, including many alkaloids, which often exhibit potent biological activities. nih.gov This natural prevalence has inspired medicinal chemists to incorporate the pyrrolidine motif into synthetic drug candidates, leading to the development of numerous approved therapeutic agents for a variety of diseases. mdpi.com The versatility of the pyrrolidine ring allows for the introduction of diverse substituents at multiple positions, enabling the fine-tuning of a molecule's pharmacological profile.

Table 1: Key Attributes of the Pyrrolidine Scaffold in Medicinal Chemistry

| Attribute | Significance in Drug Discovery |

| Three-Dimensionality | Enables better interaction with biological targets by exploring a wider chemical space. researchgate.netnih.gov |

| Chirality | Allows for stereospecific interactions, often leading to improved efficacy and reduced side effects. researchgate.netnih.gov |

| Synthetic Accessibility | Well-established synthetic methods for the construction and functionalization of the pyrrolidine ring. |

| Natural Product Presence | Serves as a validated starting point for the design of new bioactive compounds. nih.gov |

| Physicochemical Properties | The nitrogen atom can act as a hydrogen bond acceptor and allows for modulation of properties like solubility and basicity. |

Strategic Importance of (1-Cyclohexylpyrrolidin-3-yl)methanol as a Synthetic Synthon

This compound emerges as a strategically important synthetic synthon due to the combination of the privileged pyrrolidine core with a cyclohexyl group and a hydroxymethyl substituent. Each of these components imparts specific properties and functionalities that are highly desirable in the construction of more complex molecules, particularly in the realm of drug discovery.

The N-cyclohexyl group introduces a bulky, lipophilic character to the molecule. This can be advantageous for several reasons. Lipophilicity is a key parameter in determining a drug's ability to cross cell membranes and can influence its pharmacokinetic profile. The sterically demanding nature of the cyclohexyl group can also be used to control the conformation of the pyrrolidine ring and to probe specific binding pockets in biological targets.

The 3-hydroxymethyl substituent provides a crucial handle for further chemical modifications. The primary alcohol functionality can be readily transformed into a wide variety of other functional groups, such as aldehydes, carboxylic acids, esters, ethers, and amines. This versatility allows for the facile introduction of diverse pharmacophoric elements and the exploration of structure-activity relationships (SAR). The presence of this reactive site makes this compound a valuable building block for combinatorial chemistry and library synthesis, enabling the rapid generation of a multitude of derivatives for biological screening.

Scope and Significance of Academic Investigations into the this compound System

While dedicated academic studies focusing solely on this compound are not extensively documented in publicly available literature, its significance can be inferred from its inclusion as an intermediate in the patent literature for the synthesis of novel therapeutic agents. This indicates that researchers in industrial settings have recognized its value as a key building block for accessing complex molecular targets.

The broader academic interest lies in the development of synthetic methodologies for the preparation of substituted pyrrolidines and their subsequent use in the synthesis of biologically active compounds. Research in this area often focuses on stereoselective synthetic routes to control the chirality of the pyrrolidine ring, which is crucial for pharmacological activity. The synthesis and application of pyrrolidine-based scaffolds are a recurring theme in the fields of organic and medicinal chemistry, with countless publications dedicated to exploring their potential.

Investigations into compounds structurally related to this compound often explore their utility as ligands for various receptors and enzymes in the central nervous system, as well as their potential as antiviral, antibacterial, and anticancer agents. The specific combination of the N-cyclohexyl and 3-hydroxymethyl substituents in the target compound provides a unique starting point for the design of novel molecules within these therapeutic areas. The academic community continues to explore the vast chemical space accessible from pyrrolidine-based synthons, and it is within this broader context that the true potential of this compound as a tool for chemical innovation is realized.

Structure

3D Structure

Properties

IUPAC Name |

(1-cyclohexylpyrrolidin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO/c13-9-10-6-7-12(8-10)11-4-2-1-3-5-11/h10-11,13H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQWOCKWHWBXITR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCC(C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70640639 | |

| Record name | (1-Cyclohexylpyrrolidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100049-71-6 | |

| Record name | (1-Cyclohexylpyrrolidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Reactivity Relationships and Chemical Derivatization of the 1 Cyclohexylpyrrolidin 3 Yl Methanol Scaffold

Chemical Modifications at the Pyrrolidine (B122466) Nitrogen Atom

The tertiary amine of the pyrrolidine ring is a key site for chemical modification, influencing the compound's basicity, polarity, and potential for intermolecular interactions.

N-Alkylation and N-Acylation:

The pyrrolidine nitrogen can be readily alkylated or acylated to introduce a variety of substituents. N-alkylation can be achieved using alkyl halides or through reductive amination. For instance, reaction with different alkylating agents can introduce linear, branched, or cyclic alkyl groups, as well as functionalized moieties. A sustainable approach for N-alkylation of N-heterocycles utilizes propylene (B89431) carbonate as both a reagent and a green solvent, avoiding the use of genotoxic alkyl halides. mdpi.comnih.gov This method results in N-hydroxypropylation. mdpi.com

N-acylation, on the other hand, introduces amide functionalities. A wide range of acylating agents, including acid chlorides, anhydrides, and activated carboxylic acids, can be employed. The use of coupling reagents like 1-Hydroxy-7-azabenzotriazole (HOAt) with N-ethyl-N'-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC) can facilitate efficient acylation with minimal racemization. researchgate.net These modifications can significantly alter the molecule's electronic properties and hydrogen bonding capabilities.

| Modification | Reagents and Conditions | Outcome |

| N-Alkylation | Propylene Carbonate, Heat | N-hydroxypropylation |

| N-Acylation | Carboxylic Acid, EDC, HOAt | Formation of N-acyl derivatives |

Transformations of the Methanol (B129727) Hydroxyl Functionality

The primary hydroxyl group of the methanol substituent is another versatile handle for chemical derivatization, allowing for the introduction of a wide array of functional groups.

Esterification and Etherification:

The hydroxyl group can be converted into esters through reaction with carboxylic acids or their derivatives. This transformation is often catalyzed by acids or coupling agents. Etherification, accomplished by reacting the alcohol with alkyl halides under basic conditions (Williamson ether synthesis) or using other methods like the Mitsunobu reaction, introduces ether linkages. nih.gov These modifications can modulate the compound's lipophilicity and metabolic stability.

Oxidation and Replacement:

Oxidation of the primary alcohol can yield the corresponding aldehyde or carboxylic acid, providing further opportunities for functionalization. Furthermore, the hydroxyl group can be replaced by other functionalities, such as halogens or azides, through nucleophilic substitution reactions, often requiring initial activation of the hydroxyl group (e.g., conversion to a sulfonate ester).

| Transformation | Reagents and Conditions | Product Type |

| Esterification | Carboxylic Acid, Coupling Agent | Ester |

| Etherification | Alkyl Halide, Base (e.g., NaH) | Ether |

| Mitsunobu Reaction | Diethyl Azodicarboxylate (DEAD), Triphenylphosphine (PPh3), Nucleophile | Inverted Ether, Ester, etc. nih.gov |

Cyclohexyl Ring Functionalization and Stereochemical Control

The cyclohexyl ring contributes significantly to the lipophilicity of the molecule. While direct functionalization of the saturated cyclohexyl ring is challenging, it can be achieved through various C-H activation strategies. However, a more common approach involves the use of pre-functionalized cyclohexyl starting materials in the synthesis of the scaffold. For example, using a cyclohexanone (B45756) derivative with existing substituents allows for the introduction of functionality at specific positions on the ring.

Stereochemical Control:

The (1-cyclohexylpyrrolidin-3-yl)methanol scaffold contains at least one stereocenter at the C3 position of the pyrrolidine ring. The synthesis can be designed to control the stereochemistry at this center, leading to either the (R) or (S) enantiomer. Asymmetric synthesis strategies, such as the use of chiral catalysts in 1,3-dipolar cycloaddition reactions to form the pyrrolidine ring, can provide access to enantiomerically enriched products. rsc.org The stereochemistry of the pyrrolidine ring can have a profound impact on the biological activity of the resulting derivatives by influencing their binding to target proteins.

| Approach | Method | Outcome |

| Functionalization | Use of pre-functionalized cyclohexyl precursors | Introduction of substituents on the cyclohexyl ring |

| Stereocontrol | Asymmetric 1,3-dipolar cycloaddition | Enantioselective synthesis of pyrrolidine derivatives rsc.org |

Design and Synthesis of Advanced Scaffolds Incorporating the this compound Unit

The this compound unit can serve as a foundational element for the construction of more complex, advanced scaffolds, such as bicyclic and spirocyclic systems. lookchem.combeilstein-journals.org These rigidified structures can lock the molecule into specific conformations, which can be advantageous for enhancing binding affinity and selectivity for biological targets.

Bicyclic and Spirocyclic Derivatives:

Intramolecular reactions or cycloaddition strategies can be employed to create fused or spirocyclic ring systems. For example, an intramolecular cyclization involving the pyrrolidine nitrogen and a functional group on the cyclohexyl ring could lead to a bridged bicyclic structure. lookchem.commdpi.com Similarly, the methanol hydroxyl group could be used as a handle to build an additional ring. The [3+2] cycloaddition of azomethine ylides is a powerful method for constructing bicyclic fused pyrrolidines. lookchem.com The synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane has been achieved through the 1,3-dipolar cycloaddition of cyclopropenes to a stable azomethine ylide. beilstein-journals.org These advanced scaffolds offer novel three-dimensional shapes and are of significant interest in drug discovery.

| Advanced Scaffold Type | Synthetic Strategy | Key Feature |

| Bicyclic Fused Pyrrolidines | [3+2] Cycloaddition of azomethine ylides | Conformationally restricted structures lookchem.com |

| Bis-spirocyclic 3-Azabicyclo[3.1.0]hexanes | 1,3-Dipolar cycloaddition to cyclopropenes | Rigid molecular architecture beilstein-journals.org |

| Bicyclic Nitroxides | Recyclization of imidazo[1,2-b]isoxazoles and subsequent oxidation | Stable radical for use in catalysis mdpi.com |

Mechanistic Studies and Reaction Dynamics of 1 Cyclohexylpyrrolidin 3 Yl Methanol Relevant Processes

Unraveling Reaction Mechanisms in Pyrrolidine-Forming Reactions

The synthesis of the pyrrolidine (B122466) skeleton, the core of (1-Cyclohexylpyrrolidin-3-yl)methanol, can be achieved through various reaction pathways, with cycloaddition reactions being particularly prominent. One common method involves the [3+2] cycloaddition of azomethine ylides with alkenes, which is a powerful tool for creating densely functionalized pyrrolidines. acs.org Mechanistic investigations into these and similar reactions, such as the 1,3-anionic cycloaddition of Schiff bases to chalcones, suggest a two-step pathway is often favored over a concerted mechanism. aip.org

In this two-step process, the reaction initiates with the formation of an intermediate, which subsequently undergoes intramolecular cyclization to yield the final pyrrolidine ring. aip.orgaip.org The rate of these reactions can be influenced by various factors, including the electronic nature of substituents and steric hindrance from the reactants. aip.orgresearchgate.net

Another significant route to pyrrolidines is through intramolecular C-H amination. For instance, copper-catalyzed intramolecular amination of N-halide amides provides an efficient method for ring formation. nih.govacs.org Mechanistic studies on these transformations propose a catalytic cycle that may involve a Cu(I)/Cu(II) pathway. acs.orgresearchgate.net The reaction can proceed through the formation of a copper(II) fluoride (B91410) complex, which has been isolated and characterized, lending support to the proposed mechanistic pathway. nih.govacs.org The nature of the halide group on the nitrogen atom can also influence the reaction yield and pathway. nih.govacs.org

These mechanistic insights are crucial for optimizing the synthesis of specifically substituted pyrrolidines like this compound, allowing for rational control over reaction conditions to achieve desired products.

Investigations into the Nucleophilicity and Basicity of the Pyrrolidine Moiety

The nitrogen atom within the pyrrolidine ring of this compound is a key determinant of its chemical reactivity. As a secondary amine, this nitrogen atom confers both basicity and nucleophilicity to the molecule. nih.govwikipedia.org Pyrrolidine itself exhibits notable basic properties, with the pKa of its conjugate acid being approximately 11.3. researchgate.net Its cyclic structure, which "ties back" the alkyl substituents, enhances its nucleophilic character compared to acyclic analogues like diethylamine. researchgate.net

The basicity and nucleophilicity of the pyrrolidine moiety can be significantly modulated by substituents on the ring. nih.gov For instance, a study of 32 different pyrrolidines used as organocatalysts in acetonitrile (B52724) revealed that most have Brønsted basicities (pKaH) in the range of 16 to 20. researchgate.netnih.gov However, pyrrolidines with strongly electron-withdrawing substituents, such as a 2-(trifluoromethyl) group, exhibit significantly lower basicity (pKaH 12.6), comparable to less basic heterocycles like imidazolidinones. researchgate.netnih.gov The presence of the cyclohexyl group on the nitrogen in this compound, being an electron-donating alkyl group, is expected to maintain or slightly enhance the basicity of the pyrrolidine nitrogen.

Interestingly, a strong correlation between Brønsted basicity and nucleophilic reactivity is not always observed for pyrrolidines. nih.gov Some substituted pyrrolidines display low basicity while maintaining high nucleophilicity, a combination of traits that can be advantageous in facilitating specific reaction pathways, such as those proceeding through an enamine intermediate. researchgate.net The high nucleophilicity of the pyrrolidine nitrogen makes it a prime site for substitution, a feature exploited in the synthesis of many pharmaceutical compounds. nih.gov

Stereochemical Course and Regioselectivity of Transformations

The synthesis of substituted pyrrolidines, including the 3-substituted pattern found in this compound, often requires precise control over stereochemistry and regioselectivity. The non-planar, puckered nature of the five-membered pyrrolidine ring introduces stereogenic centers, making stereoselective synthesis a critical area of study. researchgate.net

A variety of stereoselective methods have been developed, which can be broadly classified into two groups: those that start with an existing pyrrolidine ring (e.g., from proline) and those that construct the ring from acyclic precursors. nih.gov For instance, 1,3-dipolar cycloaddition reactions between azomethine ylides and dipolarophiles are powerful for generating multiple stereocenters simultaneously with high levels of control. acs.orgrsc.org The use of chiral auxiliaries, such as an N-tert-butanesulfinyl group on a 1-azadiene, can direct the diastereoselective synthesis of densely substituted pyrrolidines. acs.org In such reactions, the configuration of the sulfinyl group can induce a specific absolute configuration in the final product. acs.org

Regioselectivity is also a key challenge, particularly in reactions aiming to functionalize specific positions on the pyrrolidine ring. Palladium-catalyzed hydroarylation of N-alkyl pyrrolines has emerged as a method to produce 3-aryl pyrrolidines, a privileged structure in medicinal chemistry. chemrxiv.orgresearchgate.net This transformation demonstrates how the choice of catalyst and the nature of the N-substituent (acyl vs. alkyl) can direct the reaction towards hydroarylation (forming a saturated ring) instead of the more common Heck-type arylation (forming an unsaturated product). researchgate.net The selectivity of these cycloaddition and functionalization reactions is highly dependent on the specific substrates and reaction conditions employed. acs.org

Solvent Effects on Reaction Kinetics and Thermodynamics

The solvent environment can exert a profound influence on the kinetics and thermodynamics of reactions involving the pyrrolidine moiety, primarily by affecting the stability of reactants, transition states, and products. The nucleophilicity of the pyrrolidine nitrogen, a key factor in many of its reactions, is particularly sensitive to solvent effects. rsc.orgnih.gov

Studies on the nucleophilic substitution reactions of pyrrolidine in methanol-acetonitrile solvent mixtures have provided detailed insights into these effects. rsc.orgnih.govresearchgate.net The nucleophilicity of pyrrolidine was quantified using Mayr's nucleophilicity scale, which defines the parameters N (nucleophilicity) and s (sensitivity). It was observed that the nucleophilicity of pyrrolidine decreases significantly in methanol-rich mixtures compared to pure acetonitrile. nih.gov This reduction is primarily attributed to the strong solvation of the pyrrolidine nitrogen by methanol (B129727) molecules through hydrogen bonding. rsc.orgnih.gov This stabilization of the nucleophile's ground state increases the activation energy for the reaction, thereby slowing the rate. csbsju.edu

Polar protic solvents, like methanol and water, are generally effective at stabilizing ions. csbsju.edulibretexts.org This property can favor reaction mechanisms that involve charged intermediates, such as the SN1 pathway, by lowering the energy of the ionization transition state. csbsju.edulibretexts.org Conversely, by strongly solvating the nucleophile, these solvents can hinder SN2 reactions, where the nucleophile is involved in the rate-determining step. csbsju.edu The choice of solvent is therefore a critical parameter for controlling the reaction pathway and rate in the synthesis and transformation of pyrrolidine-containing molecules like this compound.

| % CH₃CN (v/v) | Nucleophilicity Parameter (N) | Slope Parameter (s) |

|---|---|---|

| 0 | 15.72 | 0.92 |

| 20 | 16.32 | 0.90 |

| 40 | 16.82 | 0.91 |

| 60 | 17.34 | 0.91 |

| 80 | 17.89 | 0.91 |

| 100 | 18.32 | 0.91 |

Computational Chemistry and Molecular Modeling of 1 Cyclohexylpyrrolidin 3 Yl Methanol and Its Derivatives

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of molecules like (1-Cyclohexylpyrrolidin-3-yl)methanol. These investigations provide insights into the molecule's reactivity, stability, and intermolecular interaction potential. While specific DFT studies on this compound are not prominent in the literature, analysis of analogous N-substituted and 3-substituted pyrrolidine (B122466) derivatives allows for a detailed extrapolation of its likely electronic properties.

Key electronic properties calculated through DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. For pyrrolidine derivatives, these values are significantly influenced by the nature of the substituents on the nitrogen atom and at other positions on the ring. researchgate.netacs.org

Another critical tool is the Molecular Electrostatic Potential (MEP) map. The MEP visualizes the charge distribution across a molecule, identifying electron-rich regions (negative potential, typically colored red) and electron-poor regions (positive potential, colored blue). nih.gov For this compound, the MEP would be expected to show a region of high negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the pyrrolidine ring, indicating their roles as primary sites for hydrogen bonding and electrophilic attack. The cyclohexyl and methylene (B1212753) groups would exhibit a more neutral potential. These maps are invaluable for predicting non-covalent interactions with biological macromolecules.

Table 1: Representative Quantum Chemical Properties of Substituted Pyrrolidines

This table illustrates typical data obtained from DFT calculations on pyrrolidine derivatives, providing a model for the expected properties of this compound. Calculations are often performed using functionals like B3LYP with a basis set such as 6-31G*. researchgate.net

| Derivative | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| 1-{2-[(2-hydroxyethyl)thio]ethyl}pyrrolidin-2-one | -9.01 | -0.65 | 8.36 | 4.67 |

| [2-(2-oxopyrrolidin-1-yl)-ethyl]-phosphonic acid diethyl ester | -9.23 | -0.87 | 8.36 | 5.86 |

| {[2-(2-oxopyrrolidin-1-yl)ethyl]thio}acetic acid | -9.32 | -1.25 | 8.07 | 3.65 |

Data is illustrative and based on findings for pyrrolidinone derivatives as reported in related studies. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Binding Studies

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational landscapes and the intricate process of ligand-protein binding. The pyrrolidine ring is not planar and undergoes a rapid conformational change known as pseudorotation, which influences how it presents its substituents for interaction with a target. researchgate.net

Ligand-Binding Studies: MD simulations are a powerful tool for understanding how a ligand like this compound interacts with its biological target, such as an enzyme or receptor. Starting from a docked pose, MD simulations can refine the binding mode and assess the stability of the ligand-protein complex over time, often on the nanosecond to microsecond timescale. researchgate.net These simulations reveal crucial details about hydrogen bonds, hydrophobic interactions, and the role of water molecules in the binding pocket. For instance, studies on pyrrolidine derivatives as inhibitors of plasmepsins have used MD to generate and validate binding mode hypotheses, especially where protein flexibility is a significant factor. mdpi.com

A key output of these simulations is the calculation of binding free energy, often using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). This calculation breaks down the total binding energy into its constituent parts, such as van der Waals forces, electrostatic interactions, and solvation energies, providing a quantitative estimate of binding affinity and identifying the key energetic drivers of the interaction. acs.org

Table 2: Example of Binding Free Energy Decomposition from MM/PBSA Analysis

This table represents typical data from an MM/PBSA calculation for a pyrrolidine-based inhibitor bound to its target protein, illustrating how the total binding energy is dissected into contributing components.

| Energy Component | Value (kcal/mol) |

| Van der Waals Energy (ΔE_vdW) | -45.5 ± 2.1 |

| Electrostatic Energy (ΔE_ele) | -28.7 ± 1.8 |

| Polar Solvation Energy (ΔG_pol) | +35.2 ± 2.5 |

| Non-polar Solvation Energy (ΔG_nonpol) | -5.8 ± 0.3 |

| Binding Free Energy (ΔG_bind) | -44.8 ± 3.7 |

Data is representative, based on methodologies described for various inhibitors. acs.org

Prediction of Stereochemical Outcomes in Asymmetric Syntheses

This compound is a chiral molecule, and its biological activity is typically dependent on its stereochemistry. The asymmetric synthesis of such compounds, which selectively produces one enantiomer over the other, is a significant challenge. Computational chemistry offers powerful tools to predict and rationalize the stereochemical outcomes of these reactions.

The prediction of stereoselectivity is generally achieved by locating the transition states for the formation of the different possible stereoisomers and calculating their relative free energies. The stereoisomer formed via the lower energy transition state is predicted to be the major product. Density Functional Theory (DFT) is the most common method for these calculations. nih.gov

A pertinent example is the use of DFT to understand the diastereoselectivity of [3 + 2] cycloaddition reactions to form highly substituted pyrrolidines. In one study, calculations at the B3LYP level of theory were used to analyze the reaction between an azomethine ylide and a chiral N-tert-butanesulfinylazadiene. mdpi.com The calculations revealed that the observed diastereoselectivity was due to a stabilizing interaction between the oxygen of the sulfinyl group and the silver atom of the metallodipole in one transition state (TSendoup), which was consequently lower in energy than the competing transition state (TSendodown). This specific interaction steered the reaction towards the observed product. mdpi.com

Table 3: Example of DFT-Calculated Relative Energies for Competing Transition States in a Pyrrolidine Synthesis

This table illustrates how computational analysis can distinguish between competing reaction pathways to predict stereochemical outcomes.

| Transition State | Description | Relative Free Energy (ΔΔG‡) (kcal/mol) | Predicted Outcome |

| TSendoup | Approach leading to the (2S,3R,4S,5R) product | 0.0 | Major Product |

| TSendodown | Approach leading to the alternative diastereomer | +2.5 | Minor Product |

Data is illustrative, based on the principles described in DFT studies of cycloaddition reactions. mdpi.com

Beyond DFT, other computational techniques are emerging. Machine learning models are being trained on reaction data to predict enantioselectivity with high accuracy. researchgate.net Furthermore, methods combining molecular dynamics with quantum mechanics can sample numerous conformations of the transition state to provide a more accurate prediction of the enantiomeric ratio. researchgate.netnih.gov

In Silico Screening and Virtual Library Design for Pyrrolidine Scaffolds

The pyrrolidine scaffold is considered a "privileged" structure in drug discovery due to its favorable physicochemical properties and its ability to present substituents in a defined three-dimensional arrangement. nih.govresearchgate.net Computational methods are heavily utilized to leverage this scaffold for the discovery of new bioactive molecules through in silico screening and virtual library design.

In Silico Screening: This process involves the computational evaluation of large collections of chemical compounds (libraries) to identify those that are most likely to bind to a specific biological target. For pyrrolidine-based compounds, this typically involves structure-based virtual screening, where molecules from a library are docked into the 3D structure of a target protein. The docking algorithm predicts the binding pose and calculates a scoring function to estimate the binding affinity. nih.gov Hits from the virtual screen are then prioritized for experimental testing. This approach has been used to identify pyrrolidine derivatives as inhibitors for a wide range of targets, including enzymes involved in infectious diseases and cancer. researchgate.netmdpi.com

Virtual Library Design: Instead of screening existing compounds, medicinal chemists often design novel molecules based on a specific scaffold like pyrrolidine. This begins with the creation of a virtual library by computationally enumerating all possible derivatives of the scaffold with a set of desired chemical building blocks. For a scaffold like this compound, a virtual library could be generated by varying the N-substituent (e.g., replacing cyclohexyl with other cyclic or acyclic groups) and modifying or replacing the hydroxymethyl group.

A notable strategy involves creating libraries of 3D fragments based on scaffolds like pyrrolidine. These fragments are designed to be elaborated into more complex, lead-like molecules. acs.org The resulting virtual library of elaborated compounds can then be docked into a protein target to identify the most promising candidates for synthesis. Another advanced approach is the design of DNA-encoded libraries (DELs), where the pyrrolidine scaffold is synthesized with a unique DNA tag, allowing for the screening of massive libraries against a target protein. acs.org These computational design strategies ensure that the synthesized compounds have a high probability of being active, making the drug discovery process more efficient.

Table 4: Representative Hit List from a Virtual Screening Campaign

This table exemplifies the output of a virtual screening workflow, where compounds from a library are ranked based on their predicted binding affinity to a target.

| Compound ID | Scaffold Type | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |

| V-101 | N-aryl-pyrrolidine-3-carboxamide | -9.8 | H-bond with Ser120, Pi-stacking with Tyr210 |

| V-254 | (1-Cyclohexylpyrrolidin-3-yl)amine | -9.2 | Salt bridge with Asp150, H-bond with Gln88 |

| V-312 | Spiro[pyrrolidine-oxindole] | -8.9 | H-bond with Asn125, Hydrophobic contact with Leu190 |

| V-478 | 3,4-disubstituted pyrrolidine | -8.5 | H-bond with backbone carbonyl of Gly121 |

This data is hypothetical and for illustrative purposes, reflecting the type of information generated in in silico screening studies. researchgate.netmdpi.com

Applications of the 1 Cyclohexylpyrrolidin 3 Yl Methanol Scaffold in Advanced Chemical Science

Development of Chiral Catalysts and Ligands in Asymmetric Catalysis

The inherent chirality of (1-Cyclohexylpyrrolidin-3-yl)methanol makes it a prime candidate for applications in asymmetric catalysis, where the creation of single-enantiomer products is crucial. The pyrrolidine (B122466) ring is a well-established motif in a multitude of successful chiral catalysts and ligands due to its conformational rigidity and the stereochemical information embedded within its structure. The presence of both a secondary amine (after potential N-dealkylation) or a tertiary amine, and a hydroxyl group allows for multiple modes of interaction and activation.

Organocatalytic Applications of Pyrrolidine Methanol (B129727) Derivatives

Pyrrolidine and its derivatives, particularly those bearing a hydroxyl or silyloxymethyl group, are cornerstones of modern organocatalysis. nih.gov These catalysts can activate substrates through the formation of nucleophilic enamines or electrophilic iminium ions. The this compound scaffold is particularly well-suited for such applications. The nitrogen atom of the pyrrolidine ring can form an enamine with a carbonyl compound, while the hydroxyl group can engage in hydrogen bonding interactions to orient the second substrate and control the stereochemical outcome of the reaction.

The bulky N-cyclohexyl group is expected to play a significant role in defining the steric environment around the catalytic center, thereby influencing the enantioselectivity of the transformation. For instance, in Michael additions of aldehydes to nitroolefins, a common benchmark reaction for pyrrolidine-based organocatalysts, the facial selectivity of the enamine attack is dictated by the steric hindrance imposed by the catalyst's substituents. nih.gov

Table 1: Representative Performance of Pyrrolidine-Based Organocatalysts in the Asymmetric Michael Addition

| Catalyst | Aldehyde | Nitroolefin | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

| (S)-Proline | Propanal | β-Nitrostyrene | DMSO | 95 | 20 |

| (S)-Diphenylprolinol silyl (B83357) ether | Propanal | β-Nitrostyrene | Toluene | 98 | 99 |

| Hypothetical (S)-(1-Cyclohexylpyrrolidin-3-yl)methanol | Propanal | β-Nitrostyrene | Dichloromethane | >90 (expected) | High (expected) |

Note: The data for the hypothetical catalyst is an educated estimation based on the performance of structurally related organocatalysts.

Ligand Design for Metal-Mediated Transformations

The this compound scaffold can also serve as a versatile chiral ligand for a wide array of metal-mediated asymmetric transformations. mdpi.com The nitrogen and oxygen atoms can act as a bidentate ligand, coordinating to a metal center to create a chiral environment. This chiral metal complex can then catalyze reactions such as asymmetric reductions, oxidations, and carbon-carbon bond-forming reactions with high enantioselectivity.

The modular nature of the scaffold allows for fine-tuning of its steric and electronic properties. The hydroxyl group can be further functionalized to introduce other coordinating groups, creating tridentate or even tetradentate ligands. The N-cyclohexyl group provides significant steric bulk, which can be crucial for creating a well-defined chiral pocket around the metal center, thereby enhancing stereochemical control. metu.edu.tr

Table 2: Potential Applications of this compound-Derived Ligands in Asymmetric Catalysis

| Metal | Reaction Type | Substrate | Potential Outcome |

| Ruthenium | Transfer Hydrogenation | Prochiral Ketones | Chiral Secondary Alcohols |

| Palladium | Allylic Alkylation | Allylic Acetates | Chiral Allylated Products |

| Copper | 1,4-Conjugate Addition | α,β-Unsaturated Ketones | Chiral β-Substituted Ketones |

| Rhodium | Hydroformylation | Alkenes | Chiral Aldehydes |

Chiral Stationary Phases and Selectors in Enantioseparations

Chiral stationary phases (CSPs) are essential for the separation of enantiomers by chromatography. Polysaccharide-based CSPs, for instance, are widely used due to their broad applicability. nih.gov The this compound molecule, with its inherent chirality and functional groups capable of engaging in various intermolecular interactions (hydrogen bonding, dipole-dipole, and steric interactions), is a promising candidate for use as a chiral selector in the preparation of novel CSPs.

The pyrrolidine derivative can be covalently bonded to a solid support, such as silica (B1680970) gel, to create a CSP for high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC). nih.govresearchgate.net The enantioselective recognition mechanism of such a CSP would rely on the differential interactions between the enantiomers of an analyte and the chiral environment created by the this compound selector. The combination of the rigid pyrrolidine ring, the hydrogen-bonding hydroxyl group, and the sterically demanding cyclohexyl group could lead to significant differences in the retention times of enantiomers, enabling their effective separation. mdpi.com

Scaffold for Novel Molecular Probes and Chemical Biology Tools

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and chemical biology, appearing in numerous natural products and synthetic bioactive molecules. researchgate.net The three-dimensional character of the this compound scaffold makes it an excellent starting point for the design of novel molecular probes and tools to investigate biological systems.

Structure-Based Design of Enzyme Inhibitors and Modulators Focusing on Molecular Interactions

The principles of structure-based drug design can be effectively applied to the this compound scaffold to develop potent and selective enzyme inhibitors. The pyrrolidine core can serve as a rigid framework to position functional groups in a precise orientation to interact with the active site of a target enzyme. mdpi.comnih.gov

The hydroxylmethyl group can act as a hydrogen bond donor or acceptor, while the cyclohexyl group can engage in hydrophobic interactions within a binding pocket. nih.gov The nitrogen atom can be protonated at physiological pH, allowing for ionic interactions with acidic residues in the enzyme's active site. By understanding the three-dimensional structure of the target enzyme, modifications can be made to the scaffold to optimize these interactions and enhance binding affinity and selectivity.

Table 3: Potential Molecular Interactions of the this compound Scaffold with an Enzyme Active Site

| Structural Feature | Potential Interaction | Interacting Amino Acid Residue (Example) |

| Pyrrolidine Nitrogen (protonated) | Ionic Bond / Salt Bridge | Aspartic Acid, Glutamic Acid |

| Hydroxyl Group | Hydrogen Bond Donor/Acceptor | Serine, Threonine, Histidine |

| Cyclohexyl Group | Hydrophobic Interaction | Leucine, Isoleucine, Valine, Phenylalanine |

| Pyrrolidine Ring | van der Waals Interactions | Alanine, Glycine |

Chemical Space Exploration and Library Synthesis Based on the Pyrrolidine Motif

Combinatorial chemistry and the synthesis of compound libraries are powerful tools for the discovery of new bioactive molecules. wikipedia.org The this compound scaffold is an ideal starting point for the creation of diverse libraries of small molecules for high-throughput screening. nih.govpnas.org

The functional groups on the scaffold provide convenient handles for chemical modification. The hydroxyl group can be easily converted into esters, ethers, or other functional groups. The nitrogen atom can be further alkylated or acylated. By employing split-and-pool synthesis or parallel synthesis techniques, a large number of derivatives can be rapidly generated, each with a unique combination of substituents. researchgate.netcapes.gov.br This allows for a systematic exploration of the chemical space around the pyrrolidine motif, increasing the probability of identifying compounds with desired biological activities.

Future Perspectives and Research Directions for the 1 Cyclohexylpyrrolidin 3 Yl Methanol System

Innovation in Sustainable Synthetic Methodologies

The development of environmentally benign and efficient methods for constructing chiral pyrrolidines is a paramount goal in modern organic chemistry. Future research will likely focus on several key areas to enhance the sustainability of synthesizing (1-Cyclohexylpyrrolidin-3-yl)methanol and its derivatives.

One promising avenue is the adoption of green chemistry principles, such as the use of ultrasound-promoted one-pot multicomponent reactions. rsc.org These methods offer significant advantages, including shorter reaction times, cleaner reaction profiles, and excellent yields, while minimizing the use of hazardous organic reagents. rsc.org Another area of intense interest is the application of high-speed ball milling (HSBM) under solvent-free conditions, which has been shown to improve reaction times and stereoselectivity in proline-based organocatalysis. mdpi.com

Furthermore, the development of catalytic systems that operate in environmentally friendly solvents, such as water, is a major objective. nih.gov While natural proline has limitations in organic solvents, a significant research effort is dedicated to designing structurally innovative organocatalysts that can overcome these issues. nih.gov The exploration of biocatalysis, leveraging enzymes to perform highly selective transformations under mild conditions, also presents a significant opportunity for the sustainable production of chiral pyrrolidines.

| Synthesis Approach | Key Features | Potential Advantages for this compound |

| Ultrasound-Promoted Multicomponent Reactions | One-pot synthesis, use of green additives (e.g., citric acid) | Reduced reaction time, high yields, minimized waste. rsc.org |

| High-Speed Ball Milling (HSBM) | Solvent-free conditions | Shorter reaction times, potentially higher stereoselectivity. mdpi.com |

| Aqueous Organocatalysis | Use of water as a solvent | Environmentally benign, potential for novel reactivity. nih.gov |

| Biocatalysis | Enzyme-catalyzed reactions | High enantioselectivity, mild reaction conditions. |

Integration with Artificial Intelligence and Machine Learning in Chemical Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design and discovery of new catalysts and chiral molecules. acs.orgrsc.org For the this compound system, these computational tools offer a powerful approach to accelerate the development of new applications and synthetic routes.

ML models can be trained on existing data to predict the enantioselectivity of catalysts in asymmetric reactions. azorobotics.comnih.gov This predictive capability can significantly reduce the time and resources spent on empirical screening of catalyst candidates. azorobotics.comnih.gov By using molecular descriptors, ML algorithms can identify key structural features that influence catalytic activity, providing valuable insights for the rational design of more efficient catalysts based on the this compound scaffold. nih.gov

Furthermore, generative AI models are emerging as a tool for the inverse design of catalysts. acs.org These models can generate novel molecular structures with desired properties, opening up new avenues for the discovery of innovative chiral ligands and organocatalysts. The integration of AI with automated robotic systems for chemical experimentation is creating self-driving laboratories that can iteratively optimize reaction conditions and catalyst structures with minimal human intervention. rsc.orgarxiv.org

Exploration of Unconventional Reactivity Modes

The unique electronic and steric properties of the this compound scaffold make it an ideal candidate for exploring unconventional reactivity modes. A particularly exciting area of research is the merger of organocatalysis with other activation strategies, such as photoredox catalysis. acs.org

Dual catalytic systems that combine photoredox catalysis with a second catalytic cycle, such as iminium ion or enamine catalysis, have expanded the repertoire of possible chemical transformations. acs.orgacs.org These methods allow for the generation of radical intermediates under mild conditions, enabling novel carbon-carbon and carbon-heteroatom bond formations. acs.orgacs.org For instance, the synergistic combination of photoredox and Brønsted acid catalysis has been successfully employed for the de novo synthesis of substituted proline derivatives. acs.orgresearchgate.net This approach could be adapted to develop new stereoselective reactions catalyzed by this compound or its derivatives.

Another area of interest is the development of redox-neutral functionalizations. Recent work has shown the direct α-arylation of pyrrolidines using quinone monoacetals, providing a metal-free method for introducing aryl groups. rsc.org Exploring the application of such strategies to functionalize the this compound core could lead to the synthesis of novel derivatives with unique properties and applications.

Expanding the Scope of Research Applications in Emerging Chemical Fields

The versatility of the chiral pyrrolidine (B122466) scaffold suggests that this compound and its derivatives could find applications in a variety of emerging chemical fields beyond traditional asymmetric catalysis.

One such area is materials science, specifically in the development of chiral metal-organic frameworks (MOFs) and covalent-organic frameworks (COFs). bohrium.comrsc.org These porous crystalline materials can be functionalized with chiral pyrrolidine derivatives to create heterogeneous catalysts for asymmetric reactions. bohrium.comrsc.org The well-defined structures of MOFs and COFs offer unique opportunities for size-selective catalysis and for studying catalytic mechanisms at the molecular level. bohrium.com

In the realm of chemical biology, the pyrrolidine scaffold is a privileged structure found in many biologically active compounds. frontiersin.orgacs.org this compound could serve as a starting point for the synthesis of novel enzyme inhibitors or molecular probes to study biological processes. nih.gov For example, DNA-encoded library (DEL) technology, which allows for the rapid screening of vast numbers of compounds, has been used to identify bioactive pyrrolidine-containing molecules. acs.org

Furthermore, the development of new synthetic methods, such as iridium-catalyzed reductive azomethine ylide generation, provides access to structurally complex pyrrolidine architectures that were previously difficult to obtain. acs.org These advanced synthetic tools will undoubtedly facilitate the exploration of this compound in these and other new scientific frontiers.

Q & A

Q. How can reaction yields be improved for derivatives of this compound?

- Catalytic Optimization : Transition metal catalysts (e.g., Pd/C) enhance cyclohexyl group introduction via hydrogenation .

- Solvent Engineering : Methanol/acetone mixtures improve reaction kinetics for hydroxylation steps by balancing polarity and solubility .

- DoE (Design of Experiments) : Multi-factor screening (e.g., pH, temperature, catalyst loading) identifies optimal conditions for scaling .

Q. What advanced chromatographic techniques resolve co-eluting impurities?

- UHPLC with MS Detection : Achieves high-resolution separation using C18 columns and methanol gradients (e.g., 10–90% methanol in 15 minutes) .

- Chiral Chromatography : Separates enantiomers using cellulose-based columns, critical for studying stereospecific bioactivity .

Contradiction Analysis & Methodological Pitfalls

Q. Why do studies report varying solubility values for this compound?

- Key Factors :

- Solvent Purity : Trace water in methanol reduces solubility of hydrophobic cyclohexyl groups .

- Temperature Dependence : Solubility in methanol increases by ~20% at 40°C compared to 25°C .

- Mitigation : Standardize solvent grades and report temperature/pH conditions in detail .

Q. How should researchers interpret conflicting cytotoxicity results in cell-based assays?

- Troubleshooting :

- Cell Line Variability : Test across multiple lines (e.g., HEK293 vs. HepG2) to assess tissue-specific effects.

- Solvent Artifacts : Methanol concentrations >1% may lyse cells; use vehicle controls and limit exposure during treatment .

- Dose-Response Modeling : Fit data to Hill equations to distinguish true toxicity from assay noise .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.